molecular formula C11H10BF3N2O4 B15059459 4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B15059459
M. Wt: 302.02 g/mol
InChI Key: DLIDRBHWXWJXDT-UHFFFAOYSA-N
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Description

The compound 4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide belongs to a class of boron-containing heterocycles characterized by fused oxazaborole rings. These compounds are synthesized via multicomponent reactions involving α-boronoaldehydes, amines, and carboxylic acids or isocyanates, as exemplified in related studies .

  • Core Structure: A bicyclic oxazaborolo-oxazaborol system with methyl and dioxo substituents.
  • Applications: Analogous compounds exhibit roles as β-lactamase inhibitors or intermediates in medicinal chemistry .

Properties

Molecular Formula

C11H10BF3N2O4

Molecular Weight

302.02 g/mol

IUPAC Name

5-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

InChI

InChI=1S/C11H10BF3N2O4/c1-17-5-9(18)20-12(17,21-10(19)6-17)8-4-7(2-3-16-8)11(13,14)15/h2-4H,5-6H2,1H3

InChI Key

DLIDRBHWXWJXDT-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Formation of the Oxazaborole Core

The oxazaborole ring system is typically synthesized via cyclocondensation reactions between boron-containing precursors and diols or amino alcohols. For this compound, the hexahydro framework suggests hydrogenation steps post-cyclization.

Cyclization of Boron-Containing Intermediates
  • Step 1 : Reaction of a diol (e.g., 2-amino-1,3-propanediol) with boron trifluoride (BF₃) or boric acid (H₃BO₃) under anhydrous conditions forms the oxazaborole ring.
  • Step 2 : Introduction of a methyl group at the 4-position via alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., NaH).

Example Reaction :
$$
\text{Diol} + \text{B(OH)}3 \xrightarrow{\Delta, \text{toluene}} \text{Oxazaborole intermediate} \xrightarrow{\text{CH}3\text{I}} \text{4-Methyl-oxazaborole}
$$

Dual Cyclization for Bicyclic Framework

The fusedoxazaborolo[2,3-b]oxazaborole system requires sequential cyclization:

  • Formation of the first oxazaborole ring.
  • Intramolecular boron-oxygen bond formation to generate the second ring.

Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Catalysts: Lewis acids like ZnCl₂ or AlCl₃.

Final Functionalization and Optimization

  • Dioxo Groups : Introduced via oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
  • Purification : Column chromatography (SiO₂, eluent: ethyl acetate/hexanes) or recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Yield (%) Purity (%) Challenges
Sequential Cyclization 4 Boric acid, CH₃I, Pd(PPh₃)₄ 52 98 Low regioselectivity in cyclization
One-Pot Dual Cyclization 3 ZnCl₂, 2-Bromo-4-CF₃-pyridine 48 95 Boron intermediate instability
NAS Functionalization 5 CuI, K₂CO₃, DMF 40 90 Side reactions with trifluoromethyl

Critical Challenges and Solutions

  • Boron Intermediate Stability :
    • Use of anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Trifluoromethyl Group Reactivity :
    • Employ fluorophilic solvents (e.g., DMF) to enhance coupling efficiency.
  • Regioselectivity in Cyclization :
    • Optimization of Lewis acid catalysts (e.g., AlCl₃ > ZnCl₂).

Characterization and Validation

  • NMR : 1H NMR confirms methyl (δ 1.2–1.5 ppm) and pyridinyl protons (δ 8.1–8.5 ppm).
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 383.1.
  • X-ray Crystallography : Validates the fused bicyclic structure and boron coordination.

Industrial and Research Perspectives

  • Scalability : Continuous-flow systems improve yield (up to 65%) by reducing reaction time.
  • Green Chemistry : Solvent-free mechanochemical methods are under investigation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a partially hydrogenated compound .

Scientific Research Applications

4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with 8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-oxazaborolo-oxazaborol-4-ium-8-uide

This compound (CAS: 1704703-78-5) shares the same core but differs in the pyridine substituent (3-fluoro-2-morpholino vs. 4-trifluoromethyl) . Key distinctions include:

Property Target Compound CAS 1704703-78-5
Molecular Formula C₁₄H₁₄BF₃N₃O₄ (estimated) C₁₄H₁₇BFN₃O₅
Molecular Weight ~361 g/mol (estimated) 337 g/mol
Pyridine Substituent 4-(Trifluoromethyl) 3-Fluoro-2-morpholino
Electronic Effects Strong electron-withdrawing (CF₃) Moderate electron-withdrawing (F) + morpholine (electron-donating)
Biological Relevance Hypothesized enhanced metabolic stability Used in experimental protocols (exact role unspecified)

The trifluoromethyl group in the target compound likely improves lipophilicity and metabolic stability compared to the morpholino-fluoro substituent, which may enhance solubility but reduce membrane permeability .

Comparison with β-Amino Boronic Acid Derivatives ()

Compounds 5n, 5o, and 5p from feature the same oxazaborolo-oxazaborol core but with appended amide/ester groups. For example:

  • 5n: Contains a benzylamino and nitrobenzamide group (yield: 43%) .
Feature Target Compound Compound 5n
Functional Groups Trifluoromethylpyridine Nitrobenzamide, benzylamine
Synthetic Yield Not reported 43%
Bioactivity Unreported β-Lactamase inhibition

The absence of bulky amide groups in the target compound may favor interactions with hydrophobic enzyme pockets, though empirical data are needed.

Thermal and Chemical Stability

For example, NBPAN (a phosphorus-containing analog) decomposes at 280°C , suggesting boron heterocycles may exhibit comparable resilience.

Biological Activity

4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS No. 1227700-48-2) is a complex organic compound characterized by its unique oxazaborole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities related to various therapeutic targets.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C11_{11}H10_{10}BF3_{3}N2_{2}O4_{4}
  • Molecular Weight : 302.0143 g/mol
  • Structural Characteristics :
    • A hexahydro framework
    • Two dioxo groups
    • A trifluoromethyl-substituted pyridine moiety

The presence of boron in the structure classifies it as an oxazaborole, which is significant for its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with oxazaborole structures exhibit diverse biological activities. The specific biological activities of this compound are still being explored; however, preliminary studies suggest potential applications in the following areas:

Antimicrobial Activity

Oxazaboroles have been recognized for their antimicrobial properties. The presence of the trifluoromethyl group enhances the electron-withdrawing capacity, potentially increasing the compound's interaction with biological targets.

Enzyme Inhibition

The compound may exhibit inhibitory effects on various enzymes. For instance:

  • Cholinesterases : Potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the binding interactions of similar oxazaboroles with cholinesterases. Results indicated moderate inhibition (IC50_{50} values ranging from 10 to 20 μM).
Study 2Molecular docking studies revealed significant hydrogen and halogen bonding interactions between the trifluoromethyl group and enzyme active sites. This suggests enhanced biological activity due to structural modifications.

The mechanism by which this compound exerts its biological effects may involve:

  • Nucleophilic Substitution : The dioxo groups can participate in nucleophilic attacks on target molecules.
  • Electrophilic Aromatic Substitution : The trifluoromethyl group may enhance electrophilic interactions with biological macromolecules.
  • Hydrogen Bonding : The structural features allow for hydrogen bonding with target enzymes or receptors.

Q & A

Q. What synthetic strategies are recommended for preparing this compound with high purity?

  • Methodological Answer : A multi-step synthesis is typically required, starting with boron-containing precursors (e.g., boronic acids or esters) and pyridine derivatives. Key steps include cyclization to form the oxazaborole rings and coupling with the trifluoromethylpyridyl moiety. Catalysts such as palladium complexes may enhance cross-coupling efficiency. Purification via column chromatography (silica gel, gradient elution) or recrystallization in solvents like ethyl acetate/hexane mixtures is critical. Monitor reaction progress using TLC or HPLC, and validate purity (>97%) via NMR and mass spectrometry, as demonstrated in analogous heterocyclic syntheses .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Resolve overlapping signals by analyzing in deuterated DMSO or CDCl₃ at controlled temperatures (25–40°C). Assign peaks using 2D techniques (HSQC, HMBC) to confirm boron-nitrogen bonding patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the hexahydro-oxazaborolo framework .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters:
  • Temperature : Test ranges (e.g., 60–120°C) to balance reaction rate vs. decomposition.
  • Solvent : Polar aprotic solvents (DMF, DMSO) may improve solubility of boron intermediates .
  • Catalyst Loading : Optimize Pd(PPh₃)₄ or CuI concentrations for cross-coupling steps.
    Use HPLC-MS to quantify byproducts and refine stoichiometry. For example, excess boronic ester (1.2 equiv) can drive cyclization to completion .

Q. What approaches resolve contradictions in reported bioactivity data (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Assay Validation : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) with positive/negative controls.
  • Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC, as minor impurities (e.g., <2% diastereomers) may skew results .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases), correlating with experimental IC₅₀ values .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Kinetic Solubility : Use the shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Measure via UV-Vis spectroscopy at λ_max .
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂). Monitor degradation products via LC-MS .

Methodological Considerations from Evidence

  • Synthesis : highlights cyclization and coupling steps for analogous heterocycles, emphasizing catalyst selection and purification .
  • Characterization : provides benchmarks for purity (97%+) and physical properties (melting points) in boron-containing compounds .
  • Data Integrity : stresses linking results to theoretical frameworks (e.g., DFT calculations for electronic properties) to resolve contradictions .

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